molecular formula C17H20N2OS B2838921 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 329067-63-2

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2838921
CAS No.: 329067-63-2
M. Wt: 300.42
InChI Key: VUKMLSAEOJOBEU-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydrobenzothiophene carboxamides, characterized by a bicyclic core structure with a carboxamide substituent at position 2. The molecule features a 6-methyl group on the tetrahydrobenzothiophene ring and an N-(4-methylphenyl) substituent.

Properties

IUPAC Name

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-3-6-12(7-4-10)19-17(20)15-13-8-5-11(2)9-14(13)21-16(15)18/h3-4,6-7,11H,5,8-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKMLSAEOJOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiophene and 4-methylphenyl isocyanate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amino group, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound could be explored for its pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Their Implications

The following table summarizes key structural analogs and their differences from the target compound:

Compound Position 6 Substituent N-Substituent Molecular Weight Key Differences
Target Compound Methyl 4-Methylphenyl 314.45* Reference structure for comparison.
2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl 4-Methylphenyl 328.45 Increased steric bulk at position 6; may alter binding kinetics.
2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide None 4-Chlorophenyl 307.82 Electronegative Cl substituent; potential enhanced target affinity but reduced solubility.
2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl 3-Methylphenyl 314.45 Ortho-methyl substitution; possible steric hindrance effects.
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl 3-Methoxyphenyl 330.44 Methoxy group improves solubility but may increase metabolic susceptibility.
2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (no 6-methyl group) None 4-Methylphenyl 300.40 Absence of 6-methyl group reduces conformational rigidity.

*Molecular weight calculated based on formula C₁₈H₂₂N₂OS.

Pharmacological and Physicochemical Properties

  • Biological Activity Prediction: Tools like PASS Online predict activity profiles based on substituent effects. For example: 4-Methylphenyl vs. 4-Chlorophenyl: The chloro derivative may exhibit higher cytotoxicity due to electron-withdrawing effects, while the methyl group favors lipophilicity . Ethyl vs.
  • Cytotoxicity : While direct data for the target compound is unavailable, analogs like 2-(4-methylphenyl) Indolizine (IC₅₀ = 393.7 µg/ml in HepG-2 cells) suggest substituent-dependent activity trends .

Structure-Activity Relationship (SAR) Insights

  • Position 6 Modifications: Methyl or ethyl groups enhance conformational stability but may limit binding pocket access.
  • N-Substituent Variations :
    • 4-Methylphenyl : Balances lipophilicity and steric effects for optimal membrane permeability.
    • 3-Methoxyphenyl : Introduces hydrogen-bonding capacity, improving solubility but risking faster metabolic clearance .

Biological Activity

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 329067-63-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OSC_{17}H_{20}N_{2}OS. The compound features a benzothiophene core structure which is known for its diverse biological activities.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, azomethine derivatives synthesized from this compound have shown promising cytostatic activity. A study predicted that these derivatives could possess antitubercular and anti-inflammatory properties alongside their cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Type
A1HCT-116 (Colon)5.0Cytotoxic
A2MCF-7 (Breast)7.5Cytotoxic
A3HeLa (Cervical)11.0Cytotoxic

The above data illustrates the varying degrees of cytotoxicity observed in different cancer cell lines.

The mechanism through which these compounds exert their effects has been explored in several studies. For example, the induction of apoptosis and cell cycle arrest at specific phases has been documented. Compounds related to this benzothiophene structure have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, suggesting a p53-independent pathway for apoptosis induction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiophene core significantly influence biological activity. Substituents on the aromatic ring can enhance or diminish the cytotoxic properties of the compound. For example, the presence of electron-withdrawing groups tends to increase activity against certain cancer cell lines .

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Methyl (–CH₃)Moderate Increase
Fluoro (–F)Significant Increase
Bromo (–Br)Decrease

Case Studies

A notable study focused on synthesizing azomethine derivatives from this compound revealed promising results in terms of both yield and biological activity. The study utilized high-performance liquid chromatography (HPLC) for analysis and confirmed that the synthesized compounds exhibited over 95% purity .

Q & A

Q. Key parameters for optimization :

ParameterConditionImpact
SolventDry DCMMinimizes hydrolysis of reactive intermediates
Temperature0–25°CControls exothermic reactions
Reaction Time12–24 hrsEnsures complete acylation

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., NH2 at δ 5.8–6.2 ppm, aromatic protons at δ 7.1–7.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁N₂O₂S: 329.13) and isotopic patterns .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of benzothiophene carboxamide derivatives?

Answer:

  • Core Modifications : Introduce substituents at the 6-methyl or 4-methylphenyl groups to assess steric/electronic effects on binding affinity .
  • Bioisosteric Replacement : Replace the benzothiophene core with cyclohexane or indole to probe scaffold flexibility .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., PDK1 kinase) .

Q. Example SAR Findings :

ModificationBiological Activity Trend
Electron-withdrawing groups (Cl, NO₂) at 4-methylphenyl↑ Enzyme inhibition
Bulky substituents at 6-methyl↓ Solubility, ↑ cytotoxicity

Advanced: How can conflicting bioactivity data be resolved across different assays?

Answer:

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to rule out false positives .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-20) to ensure compound dispersion in aqueous media .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Case Study : Discrepancies in IC₅₀ values for PDK1 inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM) across assays .

Advanced: What computational methods are suitable for elucidating the mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
  • ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks early in development .

Example : Docking studies revealed hydrogen bonding between the carboxamide group and PDK1’s Lys111 residue, explaining selectivity over related kinases .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Light/Oxygen Protection : Use amber vials and argon gas to prevent photodegradation/oxidation of the benzothiophene core .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Data : The compound showed <5% degradation after 24 hrs at pH 7.4 but >30% degradation at pH 2.0, suggesting enteric coating for oral delivery .

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